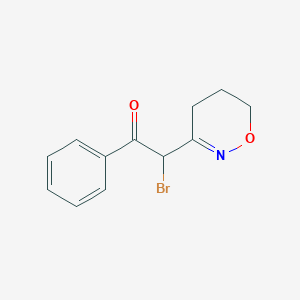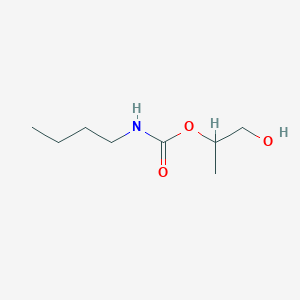
1-Hydroxypropan-2-yl butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxypropan-2-yl butylcarbamate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which includes a hydroxy group attached to a propan-2-yl group and a butylcarbamate moiety.
Vorbereitungsmethoden
The synthesis of 1-Hydroxypropan-2-yl butylcarbamate typically involves the reaction of butyl isocyanate with 1,2-propanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often utilize catalysts to enhance the reaction rate and yield. The reaction can be represented as follows:
Butyl isocyanate+1,2-propanediol→1-Hydroxypropan-2-yl butylcarbamate
Analyse Chemischer Reaktionen
1-Hydroxypropan-2-yl butylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The carbamate moiety can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxypropan-2-yl butylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: It serves as a reagent in biochemical assays and as a stabilizer for enzymes.
Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: It is utilized in the production of coatings, adhesives, and polymers due to its stabilizing properties.
Wirkmechanismus
The mechanism of action of 1-Hydroxypropan-2-yl butylcarbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with various biomolecules, while the carbamate moiety can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and affect biochemical pathways, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxypropan-2-yl butylcarbamate can be compared with similar compounds such as tert-butyl carbamate and iodopropynyl butylcarbamate. While tert-butyl carbamate is commonly used as a protecting group in organic synthesis, iodopropynyl butylcarbamate is known for its antifungal properties and use as a preservative. The unique combination of a hydroxy group and a butylcarbamate moiety in this compound provides distinct properties that make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
62789-01-9 |
|---|---|
Molekularformel |
C8H17NO3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
1-hydroxypropan-2-yl N-butylcarbamate |
InChI |
InChI=1S/C8H17NO3/c1-3-4-5-9-8(11)12-7(2)6-10/h7,10H,3-6H2,1-2H3,(H,9,11) |
InChI-Schlüssel |
GKSSUQFZNFTLLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)OC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Triethyl[(furan-2-yl)oxy]silane](/img/structure/B14516565.png)
![5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516578.png)
![4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14516583.png)
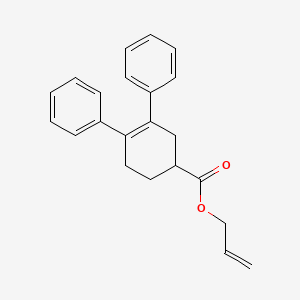
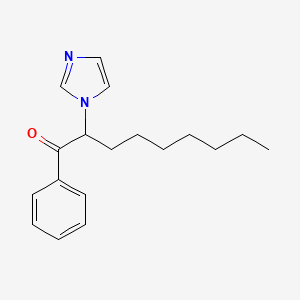
![{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid](/img/structure/B14516599.png)

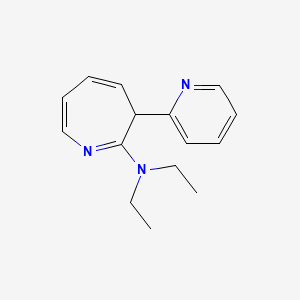
![2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide](/img/structure/B14516616.png)
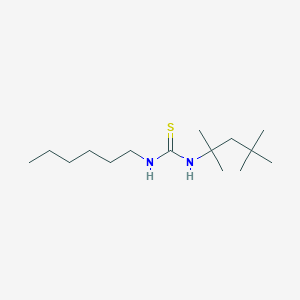
![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)
![1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene](/img/structure/B14516633.png)
